Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a dihydropyridine ring substituted with dimethyl ester groups. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-5-(2-bromophenyl)furan.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of the Furan and Dihydropyridine Rings: The final step involves coupling the furan and dihydropyridine rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate specific signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(5-phenylfuran-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Dimethyl 4-(5-(2-chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Dimethyl 4-(5-(2-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
The presence of the bromine atom on the phenyl ring in Dimethyl 4-(5-(2-bromophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development .
Properties
CAS No. |
853312-97-7 |
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Molecular Formula |
C21H20BrNO5 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
dimethyl 4-[5-(2-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-7-5-6-8-14(13)22/h5-10,19,23H,1-4H3 |
InChI Key |
PLVCOGKLMFAFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3Br)C(=O)OC |
Origin of Product |
United States |
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